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molecular formula C6H10N4O B1638785 5-((dimethylamino)methyl)-2H-1,2,3-triazole-4-carbaldehyde

5-((dimethylamino)methyl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1638785
M. Wt: 154.17 g/mol
InChI Key: QDHRBVAYLPMQNI-UHFFFAOYSA-N
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Patent
US06432952B1

Procedure details

The piperidine adduct (62.1 g, 87 wt %, 54.0 g assay, 0.117 mol) was slurried in IPA/water (98:2, 365 mL). TFA (26.7 g, 18.0 mL, 0.234 mol) was added over 10 minutes maintaining the temperature at 20-25° C. The triazole aldehyde was liberated during the pH adjustment. The product crystallized from the reaction mixture.
Quantity
62.1 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
365 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6]CCC[CH2:2]1.[C:7](O)(C(F)(F)F)=O.[NH:14]1[CH:18]=[C:17]([CH:19]=[O:20])[N:16]=[N:15]1>CC(O)C.O>[CH3:2][N:1]([CH2:6][C:18]1[C:17]([CH:19]=[O:20])=[N:16][NH:15][N:14]=1)[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
62.1 g
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC(=C1)C=O
Step Four
Name
Quantity
365 mL
Type
solvent
Smiles
CC(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product crystallized from the reaction mixture

Outcomes

Product
Name
Type
Smiles
CN(C)CC1=NNN=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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